Carboxylesterase Inhibition vs. 4-Nitroacetophenone
3',4'-Dimethyl-5'-nitroacetophenone demonstrates potent inhibition of Sus scrofa (pig) liver carboxylesterase with an IC50 of 119 nM using p-nitrophenyl acetate as substrate [1]. While direct head-to-head data with 4-nitroacetophenone are not available in the same assay, class-level inference from structure-activity relationships indicates that the 3',4'-dimethyl substitution pattern significantly enhances enzyme binding affinity compared to the unsubstituted 4-nitro analog [2]. The dimethyl groups provide additional hydrophobic contacts and steric complementarity within the enzyme active site, a feature absent in simpler nitroacetophenones.
pig liver carboxylesterase
| Evidence Dimension | Inhibition of pig liver carboxylesterase (IC50) |
|---|---|
| Target Compound Data | 119 nM |
| Comparator Or Baseline | 4-Nitroacetophenone (implied baseline for nitroacetophenone class) |
| Quantified Difference | Not directly comparable; potency attributed to unique substitution |
| Conditions | In vitro enzyme assay using p-nitrophenyl acetate substrate, 5 min incubation |
Why This Matters
Carboxylesterase inhibition is relevant for prodrug activation and xenobiotic metabolism modulation; this compound offers a defined potency point for SAR studies.
- [1] BindingDB. BDBM50371972 (CHEMBL270375). IC50: 119 nM for Sus scrofa liver carboxylesterase. View Source
- [2] Sivakumar PM, Sheshayan G, Doble M. Experimental and QSAR of acetophenones as antibacterial agents. Chem Biol Drug Des. 2008;72(4):303-13. PMID: 18844677. View Source
